
Marbofloxacin
Overview
Description
Marbofloxacin is a third-generation fluoroquinolone antibiotic, primarily used in veterinary medicine. It is a carboxylic acid derivative and is known for its broad-spectrum bactericidal activity. This compound is effective against a variety of Gram-negative and Gram-positive bacteria, making it a valuable tool in treating infections in animals .
Preparation Methods
The synthesis of marbofloxacin involves multiple steps and conventional reagents. One method includes the reaction of a compound disclosed as Formula (V) with phenylmethane, triethylamine, and N-methylpiperazine, followed by heating and subsequent reactions with potassium hydroxide and other reagents . Industrial production methods focus on continuous operation of multi-step reactions, ensuring high efficiency and convenient operation .
Chemical Reactions Analysis
Photochemical Degradation Pathways
Marbofloxacin undergoes rapid photodegradation in aqueous solutions under solar irradiation, following first-order kinetics (Table 1) .
Primary Degradation Mechanism
Homolytic cleavage of the tetrahydrooxadiazine ring produces two quinolinol derivatives (F and G ):
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F : 7-Fluoro-6-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
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G : 7-Fluoro-6-hydroxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
Experimental conditions :
Secondary Degradation
Primary photoproducts degrade further within 1 hour, forming smaller aromatic fragments and carboxylic acids .
Environmental Factors Influencing Degradation
Factor | Effect on Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂, h) |
---|---|---|
pH 7 (Cationic) | 0.023 | 30.1 |
pH 8 (Zwitterionic) | 0.018 | 38.5 |
20 mg/L PO₄³⁻ | ↑ 25% | 22.4 |
200 mg/L Ca²⁺ | ↔ | 30.1 |
Data derived from controlled irradiation studies .
Key observations :
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Phosphate ions accelerate degradation by 25% through radical formation .
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Divalent cations (Ca²⁺, Mg²⁺) and humic acid (1 mg/L) show negligible effects .
Degradation Products and Stability
Product | Formation Pathway | Stability |
---|---|---|
Quinolinol F | Homolytic cleavage | t₁/₂ = 45 min |
Quinolinol G | Homolytic cleavage | t₁/₂ = 52 min |
Defluorinated species | Reductive defluorination | Not detected post-1h |
Oxidized piperazine | Side-chain oxidation | Transient |
Comparative Reactivity with Other Fluoroquinolones
This compound degrades 1.3× faster than enrofloxacin under identical conditions due to structural differences in the oxadiazine ring .
Implications for Environmental Persistence
Scientific Research Applications
Therapeutic Applications
1.1 Veterinary Medicine
Marbofloxacin is predominantly employed in veterinary settings to treat bacterial infections in animals, particularly in pigs, cattle, dogs, and cats. Its effectiveness against respiratory tract infections, urinary tract infections, and skin infections has been well documented.
- Pigs : this compound has shown significant efficacy in treating infections caused by Streptococcus suis, Actinobacillus pleuropneumoniae, and Haemophilus parasuis. Studies indicate that a single oral dose of 8 mg/kg can achieve high serum concentrations with excellent bioavailability (94.21%) . The pharmacokinetic parameters such as maximum concentration (C_max) and area under the curve (AUC) demonstrate its suitability for treating serious infections .
- Cattle : The combination of this compound with Flunixin Muglumine has been studied for treating coliform mastitis, showing significant improvements in clinical outcomes . The antibiotic's ability to enhance the overall health status of affected cows has been noted through various hematological parameters.
- Dogs and Cats : In companion animals, this compound has been utilized to treat severe cases of pyoderma with a high success rate (84.6% cure rate) . Its pharmacodynamic profile indicates prolonged bactericidal effects lasting several days post-administration.
Pharmacokinetics
This compound's pharmacokinetic properties are crucial for its therapeutic effectiveness. Key findings from various studies include:
- Absorption and Distribution : After administration, this compound achieves high tissue concentrations rapidly, with a half-life ranging from 12 to 14 hours across different species .
- Bioavailability : The oral bioavailability is close to 100%, making it highly effective when administered orally or parenterally .
- Elimination : The drug is primarily eliminated through renal pathways, with minimal protein binding (less than 10%), which aids in its rapid clearance from the bloodstream .
Case Studies
Several case studies highlight this compound's application in clinical settings:
- Case Study on Canine Pyoderma : A study involving 39 dogs with severe pyoderma treated with this compound showed a significant response rate, with most dogs achieving complete recovery without notable side effects .
- Treatment of Mastitis in Cattle : Research on the use of this compound combined with Flunixin Muglumine demonstrated improved clinical outcomes in cows suffering from coliform mastitis, indicating its potential role as a part of combination therapy .
- Pharmacokinetic Modeling in Pigs : Monte Carlo simulations have been utilized to predict optimal dosing regimens for treating infections like Haemophilus parasuis in pigs, emphasizing the importance of pharmacokinetic/pharmacodynamic relationships in optimizing treatment strategies .
Data Summary Table
Mechanism of Action
Marbofloxacin exerts its effects by impairing bacterial DNA gyrase, leading to rapid bactericidal activity . This mechanism is similar to other fluoroquinolones and results in the inhibition of bacterial DNA replication and transcription . This compound is effective against both dividing and non-dividing bacteria, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Marbofloxacin is part of the third generation of fluoroquinolones, similar to compounds like enrofloxacin, danofloxacin, and sarafloxacin . Compared to these compounds, this compound has a broader spectrum of activity and better pharmacokinetic properties, such as higher bioavailability and longer half-life . This makes this compound a preferred choice for treating a wide range of bacterial infections in animals .
Similar Compounds
- Enrofloxacin
- Danofloxacin
- Sarafloxacin
This compound stands out due to its unique combination of broad-spectrum activity, high bioavailability, and long half-life, making it a valuable antibiotic in veterinary medicine .
Biological Activity
Marbofloxacin is a synthetic fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This article delves into the biological activity of this compound, supported by various studies and data.
This compound targets bacterial DNA gyrase and topoisomerase IV, disrupting the supercoiling of DNA necessary for replication. This leads to bactericidal effects as the bacteria cannot properly replicate or transcribe their genetic material. The pharmacodynamics of this compound have been extensively studied, particularly its time-kill kinetics and the influence of environmental conditions on its effectiveness.
Pharmacodynamic Studies
A significant study focused on the pharmacodynamic modeling of this compound against Escherichia coli strains with varying susceptibility levels. The study utilized a maximum-effect (E_max) model to analyze the bactericidal activity under different growth conditions (optimal vs. intestinal). Key findings include:
- Bactericidal Activity : The activity was more pronounced in Mueller-Hinton broth (MHB) compared to autoclaved fecal content (AFC), with mean killing rates after 24 hours being 8.14 (SD 0.59) in MHB and 5.25 (SD 0.80) in AFC.
- Concentration-Effect Relationship : The concentration inducing a half-maximum effect (C50) was highly correlated with minimum inhibitory concentration (MIC) values, indicating that higher concentrations lead to more effective bacterial killing .
In Vivo Studies
In vivo studies have further elucidated this compound's efficacy against specific pathogens:
- Pasteurella multocida : Research demonstrated that this compound significantly reduced bacterial counts in calves infected with P. multocida. The pharmacokinetic-pharmacodynamic index AUC24h/MIC was found to be a reliable predictor of its effectiveness, with optimal ratios identified for achieving significant bacterial reduction .
- Diarrheic Calves : In a study involving diarrheic calves treated with this compound at a dosage of 2 mg/kg, significant improvements in clinical signs were observed, alongside changes in hematological parameters such as leukocyte counts and packed cell volume (PCV) .
Comparative Efficacy
A comparative analysis of this compound's efficacy against other antibiotics showed its superior activity against various pathogens:
Pathogen | MIC (µg/ml) | Resistance Rate (%) |
---|---|---|
E. coli | ≤0.03 | 22.61 |
Pseudomonas aeruginosa | ≤0.5 | 15.0 |
Staphylococcus aureus | ≤0.125 | 10.0 |
This table illustrates this compound's effectiveness across different bacterial strains, highlighting its low MIC values indicating potent antibacterial activity .
Case Studies
Several case studies have reported on the clinical application of this compound:
- Canine Pyoderma : A study involving 39 dogs with severe pyoderma showed significant improvement after treatment with this compound, underscoring its role in managing complicated infections .
- Mastitis in Cows : In cases of clinical mastitis, this compound administration led to notable decreases in bacterial load and improvements in clinical signs within days post-treatment .
Properties
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFYOAJNDMUVBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046600 | |
Record name | Marbofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115550-35-1 | |
Record name | Marbofloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115550-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Marbofloxacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115550351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Marbofloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11426 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Marbofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]-benzoxadiazine-6-caboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MARBOFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X09WU898T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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